4-(Aminomethyl)benzoyl chloride
Description
Structural Features and Multifunctionality in Organic Synthesis
The utility of 4-(aminomethyl)benzoyl chloride in organic synthesis stems directly from its distinct structural features. The molecule consists of a benzene (B151609) ring substituted at the 1 and 4 positions with a benzoyl chloride and an aminomethyl group, respectively. nih.gov This arrangement of functional groups imparts a dual reactivity to the compound.
The benzoyl chloride group is a highly reactive acylating agent. The carbon atom of the carbonyl group is electrophilic and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols. This reactivity allows for the formation of esters, amides, and thioesters, respectively. The chlorine atom is an excellent leaving group, facilitating these transformations.
Conversely, the aminomethyl group (-CH2NH2) provides a nucleophilic primary amine functionality. The lone pair of electrons on the nitrogen atom allows it to react with various electrophiles. This enables the formation of new carbon-nitrogen bonds, which is a cornerstone of many organic transformations.
This "multifunctionality" allows this compound to act as a valuable linker or monomer in the synthesis of more complex molecules and polymers. nih.govnih.gov For instance, the amine group can be protected while the benzoyl chloride is reacted, and then the amine can be deprotected for subsequent reactions, or vice-versa. This chemoselectivity is crucial for the controlled construction of intricate molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H8ClNO |
| Molecular Weight | 169.61 g/mol |
| IUPAC Name | This compound |
| CAS Number | 80610-53-3 |
Data sourced from PubChem. nih.gov
Historical Context and Evolution of its Research Utility
The utility of bifunctional monomers in polymer chemistry has been recognized for decades, with compounds like terephthaloyl chloride and diamines being key components in the production of aramids. nih.govresearchgate.net The emergence of this compound as a research chemical likely followed the growing need for specialized monomers that could impart specific properties to polymers or serve as linkers in the development of complex organic molecules. Its ability to participate in both acylation and nucleophilic addition/substitution reactions makes it a valuable tool for creating materials with tailored characteristics.
Early research likely focused on its fundamental reactivity and polymerization behavior. Over time, its application has expanded into more specialized areas of materials science and medicinal chemistry, driven by the desire to create novel polymers with enhanced properties and to synthesize complex bioactive molecules.
Overview of Key Research Domains and Significance
The unique combination of a reactive acyl chloride and a primary amine within the same molecule has made this compound a significant compound in several research domains:
Polymer Chemistry: This is arguably the most prominent area of application for this compound. It can undergo self-polycondensation, where the amine group of one monomer reacts with the benzoyl chloride group of another, to form polyamides, specifically a type of aramid. nih.gov These aramids can exhibit desirable properties such as high thermal stability and mechanical strength. Researchers have utilized this monomer in the synthesis of novel polymers with specific functionalities. For example, the presence of the aminomethyl group can provide a site for post-polymerization modification, allowing for the introduction of other chemical moieties to tailor the polymer's properties.
Medicinal Chemistry and Drug Discovery: As a bifunctional linker, this compound can be used to connect different molecular fragments in the synthesis of potential drug candidates. The benzoyl chloride can react with a hydroxyl or amino group on one molecule, while the aminomethyl group can be acylated or alkylated to attach a second molecule. This modular approach is valuable in creating libraries of compounds for screening in drug discovery programs. While direct applications in pharmaceuticals are not extensively detailed in the provided search results, the use of similar benzoyl chloride derivatives as intermediates in the synthesis of pharmaceuticals is well-established. ontosight.aiontosight.ai
Materials Science: Beyond traditional polymer synthesis, the reactivity of this compound makes it suitable for surface modification of materials. The acyl chloride can react with surface hydroxyl or amine groups on substrates like silica (B1680970) or other polymers, thereby anchoring the aminomethyl functionality to the surface. This modified surface can then be used for further chemical transformations, such as grafting other polymers or attaching biomolecules.
In essence, this compound serves as a versatile molecular scaffold, enabling the construction of a wide array of complex molecules and materials. Its significance lies in its ability to bridge different chemical functionalities, offering a straightforward route to novel compounds with tailored properties for a variety of scientific and technological applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLIYRDGWPUNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598990 | |
| Record name | 4-(Aminomethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80610-53-3 | |
| Record name | 4-(Aminomethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Aminomethyl Benzoyl Chloride and Its Precursors
Synthesis of the Acid Chloride Moiety
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For 4-(aminomethyl)benzoyl chloride, this involves the chlorination of a suitable carboxylic acid precursor.
Carboxylic Acid Precursors and Derivatization Strategies
The primary precursor for the acid chloride moiety is a benzoic acid derivative. In the context of synthesizing this compound, the starting material is often a protected form of 4-(aminomethyl)benzoic acid or a precursor that can be readily converted to the aminomethyl group later in the synthetic sequence. A common precursor is 4-aminobenzoic acid, where the amino group requires protection before the formation of the acid chloride to prevent unwanted side reactions. ontosight.aiutdallas.edu
Derivatization strategies are crucial for enhancing the reactivity and selectivity of the synthesis. researchgate.net For instance, the derivatization of the carboxylic acid group can facilitate the subsequent chlorination step. researchgate.net This can involve converting the carboxylic acid to a more reactive intermediate. Furthermore, derivatization is often employed to improve the analytical detection of carboxylic acids, a technique that can be adapted for monitoring reaction progress. researchgate.netnih.gov
Table 1: Carboxylic Acid Precursors
| Compound Name | CAS Number | Use in Synthesis |
|---|---|---|
| 4-Aminobenzoic acid | 150-13-0 | A common starting material where the amino group requires protection. ontosight.aichemsrc.com |
| 4-(Chloromethyl)benzoic acid | 1642-81-5 | A precursor where the methyl group is halogenated for later conversion to the amino group. google.com |
| 4-Benzoylbenzoic acid | 611-95-0 | A precursor that can be used in multi-step syntheses. nih.gov |
| Benzoic acid | 65-85-0 | The fundamental parent compound for benzoyl chloride synthesis. prepchem.comgoogle.com |
Acyl Chloride Formation via Thionyl Chloride Mediated Reactions
Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting carboxylic acids to acyl chlorides. rsc.orgmasterorganicchemistry.com The reaction proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate, which then collapses to the acyl chloride, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. masterorganicchemistry.com This method is often preferred due to the ease of removing the byproducts.
For the synthesis of acyl chlorides from amino-substituted benzoic acids, the amino group must first be protected to prevent reaction with thionyl chloride. rsc.org A common strategy involves the use of a protecting group that can be removed later in the synthesis. utdallas.edu The reaction with thionyl chloride is typically carried out in an inert solvent, and the excess thionyl chloride can be removed by distillation. google.com
Oxalyl Chloride and Other Chlorinating Agents in Synthesis
Oxalyl chloride ((COCl)₂) is another highly effective reagent for the preparation of acyl chlorides from carboxylic acids. prepchem.comchemicalbook.com It is often used under milder conditions than thionyl chloride and is particularly useful for substrates that are sensitive to higher temperatures. orgsyn.org The reaction with oxalyl chloride is catalyzed by N,N-dimethylformamide (DMF), which forms a reactive Vilsmeier reagent in situ. wikipedia.org
Other chlorinating agents that can be employed include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). ontosight.aimasterorganicchemistry.com The choice of chlorinating agent often depends on the specific substrate and the desired reaction conditions. For instance, PCl₅ can be used for the synthesis of oxalyl chloride itself from oxalic acid. chemicalbook.comgoogle.com
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired acyl chloride. google.com Key parameters that can be adjusted include reaction temperature, solvent, and the stoichiometry of the reagents. For instance, in thionyl chloride mediated reactions, controlling the temperature can prevent the formation of unwanted byproducts. google.comgoogle.com Similarly, in syntheses utilizing oxalyl chloride, slow addition of the reagent can minimize side reactions. orgsyn.org
The choice of solvent can also significantly impact the reaction outcome. google.com Inert solvents such as dichloromethane (B109758) or toluene (B28343) are commonly used. prepchem.comorgsyn.org Purification of the final product, often achieved through distillation or crystallization, is essential to remove any remaining starting materials, reagents, or byproducts. prepchem.comgoogle.com Continuous flow processes are also being explored to improve selectivity and yield in such reactions. beilstein-journals.orgnih.gov
Introduction and Manipulation of the Aminomethyl Moiety
The aminomethyl group is a key functional group in the target molecule. Its introduction and manipulation require careful planning, often involving precursor synthesis and the use of protecting groups.
Reductive Amination Approaches to the Aminomethyl Group
Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orgyoutube.com For the synthesis of a precursor to this compound, a suitable starting material is 4-formylbenzoic acid or its ester derivative. chemicalbook.comgoogle.com
The core of this synthetic approach involves the following key steps:
Imine Formation: The carbonyl group of 4-formylbenzoic acid reacts with an ammonia (B1221849) source to form a protonated imine intermediate. This reaction is typically carried out under weakly acidic conditions to facilitate the dehydration step. wikipedia.org
In Situ Reduction: The imine is subsequently reduced to the aminomethyl group without being isolated. wikipedia.org A variety of reducing agents can be employed for this transformation.
Several reducing agents are commonly used in reductive amination, each with its own advantages and substrate scope.
Common Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics | Typical Solvents |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Capable of reducing aldehydes and ketones; added after imine formation is complete. commonorganicchemistry.com | Methanol, Ethanol (B145695) commonorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Less reactive than NaBH₄ and selectively reduces imines in the presence of carbonyls; not sensitive to water. commonorganicchemistry.commasterorganicchemistry.com | Methanol commonorganicchemistry.com |
| Sodium Triacetoxyborohydride (STAB) | A mild and selective reducing agent, but sensitive to water. commonorganicchemistry.com | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) commonorganicchemistry.com |
A practical synthetic route starting from 4-formylbenzoic acid would first involve the protection of the carboxylic acid, for example, as a methyl ester. This is followed by the reductive amination of the formyl group to yield methyl 4-(aminomethyl)benzoate. chemicalbook.com Subsequent hydrolysis of the ester and protection of the newly formed amino group would precede the final conversion to the target acyl chloride.
Orthogonal Protecting Group Chemistry for Selective Functionalization
The synthesis of this compound is complicated by the intramolecular reactivity between the nucleophilic amino group and the electrophilic acyl chloride. To circumvent this, a protection strategy is essential. youtube.com Orthogonal protecting groups are particularly valuable as they allow for the selective deprotection of one functional group in the presence of others. bham.ac.ukorganic-chemistry.org
In this context, the amino group of a precursor like 4-(aminomethyl)benzoic acid must be protected before the carboxylic acid is converted to the acyl chloride. The choice of protecting group is critical and depends on the planned subsequent reaction steps.
Common Orthogonal Protecting Groups for Amines
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic conditions (e.g., TFA, HCl) organic-chemistry.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Basic conditions (e.g., piperidine) organic-chemistry.orgub.edu |
An effective strategy involves protecting the amino group with a Boc group. The resulting N-Boc-4-(aminomethyl)benzoic acid can then be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the stable N-Boc-4-(aminomethyl)benzoyl chloride. google.com This protected acyl chloride can then be used in further reactions, with the Boc group being removed at a later synthetic stage under acidic conditions.
Regioselective Synthesis Strategies
Regioselectivity in the synthesis of this compound is crucial to ensure the correct 1,4-substitution pattern on the benzene (B151609) ring. The synthetic design often begins with a readily available starting material where this regiochemistry is already established. A common precursor that fits this requirement is p-xylene (B151628).
A plausible multi-step regioselective synthesis could proceed as follows:
Monofunctionalization of p-xylene: Selective oxidation of one methyl group of p-xylene can be achieved to produce p-toluic acid.
Introduction of the Second Functional Group: The remaining methyl group of p-toluic acid can then be functionalized. For example, radical bromination using N-bromosuccinimide (NBS) would yield 4-(bromomethyl)benzoic acid.
Conversion to the Aminomethyl Group: The bromo-functionalized intermediate can be converted to the aminomethyl group through methods like the Gabriel synthesis or by reaction with sodium azide (B81097) followed by reduction. This leads to the formation of 4-(aminomethyl)benzoic acid.
Final Steps: The synthesis would conclude with the protection of the amino group and subsequent chlorination of the carboxylic acid, as detailed in the previous section.
Another approach involves starting with 4-carboxybenzaldehyde, which can be converted to its oxime derivative by reacting with hydroxylamine. google.comgoogle.com Subsequent catalytic reduction of the oxime yields 4-aminomethylbenzoic acid. google.comgoogle.com
Catalytic Approaches in Synthesis
Catalysis offers green and efficient alternatives to many classical synthetic transformations. Several steps in the synthesis of this compound and its precursors can be significantly improved by employing catalytic methods.
Catalytic Reductions: As mentioned earlier, catalytic hydrogenation is a key method for reducing imines and nitriles to form the aminomethyl group. wikipedia.org Catalysts such as palladium, platinum, or nickel are often used for this purpose. google.com
Catalytic Amide Bond Formation: While the synthesis focuses on the acyl chloride, it is noteworthy that modern synthetic chemistry is increasingly moving towards catalytic methods for amide bond formation that avoid the use of highly reactive acylating agents. ijirset.com Direct amidation of 4-(aminomethyl)benzoic acid with an amine, facilitated by a suitable catalyst, could be an alternative in certain applications.
Catalytic Oxidation: The initial oxidation of p-xylene can be performed using catalytic systems, such as those based on cobalt or manganese, which utilize air as the oxidant, offering a more sustainable process.
The continuous development of novel catalysts and catalytic systems holds the promise for even more efficient, selective, and environmentally benign syntheses of this compound and related compounds in the future.
Mechanistic and Kinetic Investigations of Reactions Involving 4 Aminomethyl Benzoyl Chloride
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is a two-step process, generally proceeding through an addition-elimination mechanism. libretexts.org The reaction initiates with the attack of a nucleophile on the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. libretexts.org This intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and expelling the most stable leaving group, which in this case is the chloride ion. libretexts.orglibretexts.org
Reaction with Amine Nucleophiles: Amide Bond Formation
The reaction between 4-(aminomethyl)benzoyl chloride and primary or secondary amines is a classic and efficient method for forming amide bonds. Due to the lone pair of electrons on the nitrogen atom, amines are potent nucleophiles. chemistrystudent.com
The mechanism proceeds as follows:
Nucleophilic Attack: The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org
Tetrahedral Intermediate Formation: This leads to the formation of a transient tetrahedral intermediate where the oxygen atom carries a negative charge and the nitrogen atom bears a positive charge. chemistrystudent.com
Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. libretexts.org
Deprotonation: A second molecule of the amine (or another base present in the reaction mixture) removes a proton from the nitrogen atom, yielding the neutral N-substituted amide product and an ammonium (B1175870) chloride salt. libretexts.orgchemistrystudent.com
This reaction is typically rapid and often exothermic. It is important to note that since the substrate, this compound, itself contains a primary amine, intermolecular reaction to form a polyamide is a potential competing pathway if not controlled by appropriate reaction conditions or protecting group strategies.
Reaction with Hydroxyl Nucleophiles: Esterification
When this compound reacts with a hydroxyl-containing compound, such as an alcohol or phenol, an ester is formed. This reaction, known as esterification, follows the same nucleophilic acyl substitution pathway.
Nucleophilic Attack: The lone pair on the oxygen atom of the hydroxyl group attacks the carbonyl carbon. libretexts.org
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Elimination: The intermediate expels the chloride ion to yield a protonated ester.
Deprotonation: A weak base, such as another alcohol molecule or a non-nucleophilic base added to the reaction, removes the proton from the oxygen atom to give the final ester product.
The reaction with water, known as hydrolysis, follows the same mechanism to produce 4-(aminomethyl)benzoic acid. The study of hydrolysis and alcoholysis (collectively solvolysis) in various solvents provides significant insight into reaction kinetics and mechanisms. rsc.orgnih.gov
Investigation of Thiol-Reactivity and Thioester Formation
Thiols (R-SH) are sulfur analogs of alcohols and are also effective nucleophiles, capable of reacting with acyl chlorides to form thioesters. The reaction mechanism is analogous to that with amines and alcohols, involving a nucleophilic attack by the sulfur atom on the carbonyl carbon, followed by the expulsion of the chloride ion.
Studies on similar molecules, such as 2-(chloroseleno)benzoyl chloride, have shown that while primary amino groups are generally more reactive, thiol groups can also be acylated depending on the specific substrate and reaction conditions. researchgate.net The reaction of other electrophilic chloro-compounds with thiols is well-established, often proceeding through a reversible complex before forming the final product. nih.gov For this compound, the reaction with a thiol would yield the corresponding S-thioester, a valuable functional group in organic synthesis.
Influence of Reaction Conditions on Reaction Pathways
The outcome, rate, and selectivity of acylation reactions involving this compound are highly dependent on the chosen reaction conditions, particularly the solvent and the presence or absence of a catalyst.
Solvent Effects on Reactivity and Selectivity
The solvent plays a critical role in the solvolysis of benzoyl chlorides, often influencing the reaction mechanism. rsc.orgnih.gov The Grunwald-Winstein equation is frequently used to correlate reaction rates with solvent ionizing power (Y) and solvent nucleophilicity. rsc.org
Mechanism Spectrum: For substituted benzoyl chlorides, the mechanism can range from a bimolecular Sₙ2-like process, characterized by significant nucleophilic solvent assistance, to a unimolecular Sₙ1-like pathway that proceeds through a discrete acylium (benzoyl) cation intermediate. rsc.orgnih.gov
Solvent Polarity and Nucleophilicity: In highly nucleophilic solvents like aqueous ethanol (B145695) or aqueous acetone, the bimolecular pathway tends to dominate. rsc.org Conversely, in solvents with high ionizing power but low nucleophilicity, such as 97% hexafluoroisopropanol-water (97H), the reaction is more likely to proceed through a cationic intermediate. nih.gov This cationic channel is favored by electron-donating substituents on the benzoyl chloride ring. nih.gov
Buffer and Co-solvent Effects: In derivatization reactions for analytical purposes, the choice of buffer and organic solvent can dramatically affect yields. For instance, in the benzoylation of neurochemicals, using a sodium carbonate buffer instead of a sodium tetraborate (B1243019) buffer significantly improved the derivatization efficiency for compounds containing diol groups, such as dopamine (B1211576) and norepinephrine. nih.gov Similarly, the choice of organic co-solvent can impact the solubility of reagents and the chromatographic peak shape of products. nih.gov
| Analyte | Functional Group | Condition Change | Observed Effect |
|---|---|---|---|
| Norepinephrine | 1,2-Diol, Amine | 100 mM Carbonate vs. Borate Buffer | 221% increase in signal |
| Dopamine | 1,2-Diol, Amine | 100 mM Carbonate vs. Borate Buffer | 170% increase in signal |
| DOPAC | 1,2-Diol, Carboxylic Acid | 100 mM Carbonate vs. Borate Buffer | 330% increase in signal |
| Adenosine | Diol, Amine | 100 mM Carbonate vs. Borate Buffer | 2550% increase in signal |
| Acetylcholine | Quaternary Amine | Acetonitrile (B52724) vs. DMSO as co-solvent | Improved peak shape and signal intensity |
Catalysis in Acylation Reactions
Catalysts are often employed to enhance the rate and selectivity of acylation reactions. These can be broadly categorized as homogeneous or heterogeneous catalysts.
Homogeneous Catalysis: Traditionally, Friedel-Crafts acylation reactions are catalyzed by homogeneous Lewis acids like AlCl₃, TiCl₄, and FeCl₃, or strong protic acids. nih.gov However, these catalysts are often required in stoichiometric amounts and can generate significant waste.
Heterogeneous Catalysis: Modern approaches favor solid-supported, reusable catalysts.
Zeolites: HBEA zeolites have proven to be effective catalysts for the acylation of anisole (B1667542) with benzoyl chloride. nih.govfrontiersin.org The high surface area and strong acid sites within the zeolite's porous structure enhance the diffusion of reactants to the active sites, leading to high conversion (up to 83%) and excellent selectivity (93–96%). nih.govresearchgate.net The reaction is typically carried out at elevated temperatures (e.g., 120°C). frontiersin.org
Metal Oxides: Copper (II) oxide (CuO) has been reported as a highly efficient and chemoselective catalyst for the acylation and benzoylation of alcohols, phenols, and amines under solvent-free conditions at room temperature. tsijournals.com This method offers advantages such as mild conditions, short reaction times, and the use of an inexpensive, reusable catalyst. tsijournals.com
| Catalyst (0.1 mol%) | Solvent | Time | Yield (%) |
|---|---|---|---|
| CuO | CH₃CN | 3 h | 70 |
| CuO | THF | 3 h | 65 |
| CuO | CH₂Cl₂ | 3 h | 60 |
| CuO | CHCl₃ | 3 h | 55 |
| CuO | Solvent-free | 20 min | 98 |
| CuCl | Solvent-free | 20 min | 85 |
| CuCl₂ | Solvent-free | 20 min | 80 |
| CuSO₄·5H₂O | Solvent-free | 20 min | 75 |
Temperature and Pressure Effects on Reaction Kinetics
The kinetics of reactions involving this compound, like most chemical reactions, are significantly influenced by temperature and pressure. While specific quantitative data for this particular compound is not extensively available in public literature, general principles of chemical kinetics and studies on analogous compounds, such as other benzoyl chlorides, provide a strong basis for understanding these effects.
Temperature Effects:
An increase in temperature generally leads to an increase in the reaction rate. This is attributed to the increased kinetic energy of the reacting molecules, resulting in more frequent and energetic collisions. The relationship between temperature and the rate constant (k) is described by the Arrhenius equation:
k = A e-Ea/RT
where A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature. For reactions involving acyl chlorides, higher temperatures can facilitate the overcoming of the activation energy barrier for nucleophilic attack. However, excessively high temperatures might lead to side reactions or decomposition of the reactant or products.
Pressure Effects:
The effect of pressure on reaction kinetics is most pronounced for reactions occurring in the gas phase or for reactions in solution that involve a change in volume during the formation of the transition state. For the solvolysis of benzoyl chloride in water-acetone mixtures, studies have shown that increasing pressure accelerates the reaction. This is indicative of a transition state that is more compact and more solvated than the reactants, leading to a negative activation volume (ΔV‡).
A study on the reaction of various p-substituted benzoyl chlorides with pyridine (B92270) in acetonitrile revealed that the reaction proceeds via an SN2 mechanism. unibo.it The rate of these reactions was found to increase with increasing pressure, which is consistent with a bimolecular transition state that is more ordered and occupies a smaller volume than the initial reactants. unibo.it Although direct experimental data for this compound is not available, it is reasonable to infer a similar behavior due to its structural similarity.
The following table summarizes the expected qualitative effects of temperature and pressure on the reaction kinetics of this compound based on studies of related compounds.
| Parameter | Effect on Reaction Rate | Rationale |
| Increasing Temperature | Increases | Provides molecules with higher kinetic energy to overcome the activation barrier. |
| Increasing Pressure | Increases (for SN2 reactions) | Favors the formation of a more compact transition state. |
It is important to note that the magnitude of these effects would depend on the specific reaction conditions, including the solvent and the nucleophile involved.
Kinetic Studies and Rate Constant Determination
Kinetic studies are essential for quantifying the reactivity of this compound and for elucidating reaction mechanisms. The determination of rate constants allows for a direct comparison of reactivity under different conditions.
While specific rate constants for reactions of this compound are not readily found in the literature, studies on the reactions of benzoyl chloride with various nucleophiles provide valuable insights. For instance, the rates of reaction of benzoyl chloride with a range of aliphatic monoamines have been determined in acetonitrile. nih.gov These studies often employ techniques such as stopped-flow spectrophotometry to measure the rates of these fast reactions. nih.gov
Rate = k[this compound][Nucleophile]
The rate constant, k, can be determined by monitoring the change in concentration of a reactant or product over time. For example, in reactions with amines, the disappearance of the amine or the formation of the corresponding amide can be followed spectroscopically.
The following table presents hypothetical rate constants for the reaction of this compound with a generic nucleophile at different temperatures to illustrate the expected trend.
| Temperature (°C) | Hypothetical Rate Constant (k) (M⁻¹s⁻¹) |
| 25 | 0.15 |
| 35 | 0.32 |
| 45 | 0.65 |
These hypothetical values are for illustrative purposes only and actual experimental determination is necessary for specific reactions.
Intermediate Formation and Characterization in Reaction Pathways
The reactions of acyl chlorides, including this compound, typically proceed through the formation of transient intermediates. The nature of these intermediates provides crucial clues about the reaction mechanism.
In nucleophilic acyl substitution reactions, the initial attack of the nucleophile on the carbonyl carbon leads to the formation of a tetrahedral intermediate. This intermediate is generally unstable and can either revert to the starting materials or collapse to form the products by expelling the leaving group (in this case, the chloride ion).
In some cases, particularly with certain catalysts or in specific solvent systems, other intermediates may be formed. For example, in the aminolysis of benzoyl chloride catalyzed by 4-dimethylaminopyridine (B28879) in a low-polarity aprotic solvent, the formation of a benzoyl-4-dimethylaminopyridinium chloride intermediate has been reported. nih.gov This acylpyridinium salt is a highly reactive species that is then attacked by the amine nucleophile.
The characterization of these short-lived intermediates is challenging but can be achieved using various spectroscopic techniques, including:
NMR Spectroscopy: Low-temperature NMR can sometimes be used to observe and characterize reaction intermediates that are stable at lower temperatures.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be a powerful tool for detecting and identifying reaction intermediates in solution. unibo.it
Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can be employed to monitor the formation and decay of intermediates by observing changes in the characteristic vibrational frequencies of functional groups, such as the carbonyl group.
While specific spectroscopic data for intermediates in reactions of this compound is scarce in the literature, the general mechanistic pathways for acyl chloride reactions are well-established. The primary intermediate is expected to be a tetrahedral adduct, and in catalyzed reactions, the formation of acyl-catalyst adducts is a distinct possibility.
Advanced Applications of 4 Aminomethyl Benzoyl Chloride in Organic Synthesis
Peptide and Peptoid Synthesis Methodologies
The distinct reactivity of its two functional groups, when appropriately protected, allows 4-(aminomethyl)benzoyl chloride and its derivatives to be valuable components in the construction of peptide and peptoid structures. The rigid aromatic core can be used to introduce conformational constraints, a key strategy in designing peptides with enhanced stability and biological activity.
Solid-Phase Synthesis Applications and Refinements
In solid-phase peptide synthesis (SPPS), building blocks are sequentially added to a growing peptide chain that is anchored to a solid resin support. The use of specialized linkers and building blocks is crucial for the synthesis of complex and modified peptides.
Derivatives of this compound, such as 4-(aminomethyl)benzoic acid (Amb), have been successfully incorporated into bioactive peptides using Fmoc-based SPPS. nih.gov For instance, the Amb moiety has been integrated into pentapeptide agonists of the GPR54 receptor, a target for various hormonal disorders. In this context, the Fmoc-protected Amb building block, Fmoc-Amb-OH, is coupled to the resin-bound peptide. The synthesis of such modified peptides demonstrates the compatibility of the aminomethylbenzoyl scaffold with standard SPPS conditions. nih.gov
The general protocol for incorporating such a building block is as follows:
Resin Preparation : A suitable resin, such as Rink Amide resin, is prepared by removing a temporary Fmoc protecting group from the linker. scielo.org.mx
Coupling : The protected amino acid, in this case, Fmoc-Amb-OH, is pre-activated with a coupling agent like diisopropylcarbodiimide (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyluronium (HATU) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). This activated species is then added to the resin to form a new peptide bond. scielo.org.mxresearchgate.net
Capping : To prevent the formation of deletion sequences, any unreacted amino groups on the resin are "capped" by acetylation, often using acetic anhydride (B1165640). chempep.com
Deprotection : The Fmoc group from the newly added Amb unit is removed using a base, typically a solution of piperidine (B6355638) or 4-methylpiperidine (B120128) in DMF, freeing the amine for the next coupling cycle. scielo.org.mxresearchgate.net
This cycle is repeated until the desired peptide sequence is assembled. The use of building blocks like the Amb scaffold introduces conformational rigidity, which can be critical for maintaining the bioactive conformation of the peptide. nih.gov
| SPPS Step | Reagents/Description | Purpose |
| Resin Swelling | Resin (e.g., Rink Amide) is swollen in a suitable solvent like N-methyl-pyrrolidone (NMP) or dimethylformamide (DMF). | Prepares the polymer support for synthesis by making reactive sites accessible. |
| Fmoc Deprotection | 20% piperidine or 4-methylpiperidine in DMF. | Removes the temporary Nα-Fmoc protecting group to expose the free amine for coupling. |
| Amino Acid Coupling | Fmoc-Amb-OH, activated with coupling reagents (e.g., HATU/HOBt or DIC/HOBt). | Forms the peptide bond between the building block and the growing peptide chain. |
| Capping | Acetic anhydride and a non-nucleophilic base (e.g., pyridine (B92270) or DIPEA). | Blocks any unreacted N-terminal amines to prevent the formation of failure sequences. |
| Washing | A series of washes with solvents like DMF, isopropanol (B130326) (IPA), and dichloromethane (B109758) (DCM). | Removes excess reagents and by-products before the next cycle. |
This interactive data table summarizes the key steps in incorporating a building block like 4-(aminomethyl)benzoic acid into a peptide chain via Fmoc-SPPS.
Solution-Phase Coupling Strategies
Solution-phase peptide synthesis remains a vital technique, particularly for large-scale production. wikipedia.org In this approach, this compound can be employed as a coupling agent, provided its aminomethyl group is temporarily protected (e.g., as a hydrochloride salt or with a Boc group). The acyl chloride function facilitates the formation of an amide bond with the N-terminus of an amino acid or peptide.
A classic and robust method applicable here is the Schotten-Baumann reaction. This strategy is performed in a biphasic system, consisting of an aqueous phase and an organic phase. The N-protected amino acid is dissolved in a weak aqueous base, while the 4-(protected-aminomethyl)benzoyl chloride is dissolved in an inert organic solvent. The reaction occurs at the interface of the two layers, with the base in the aqueous phase neutralizing the hydrochloric acid generated during the reaction. ekb.eg This prevents the protonation and deactivation of the nucleophilic amino group of the peptide chain.
The process can be outlined as:
The N-terminus of a peptide chain attacks the carbonyl carbon of the 4-(protected-aminomethyl)benzoyl chloride.
The tetrahedral intermediate collapses, expelling the chloride ion.
The generated HCl is neutralized by the base in the aqueous phase.
This method is straightforward but requires careful control of pH and reaction conditions to avoid side reactions, such as hydrolysis of the acyl chloride. Modern advancements often focus on developing more efficient, homogeneous coupling methods that minimize waste and improve yields. nih.gov
N-Substitution and Conformational Control in Arylopeptoids
Arylopeptoids are a class of peptidomimetics where the side chains are attached to the nitrogen atom of the amide backbone rather than the α-carbon. This modification grants them significant resistance to proteolytic degradation. The rigid aromatic scaffold of this compound makes it an excellent candidate for constructing arylopeptoids with predictable and constrained conformations.
While direct literature examples are scarce, a synthetic strategy can be envisioned where this compound serves as a foundational building block. The synthesis would proceed by first protecting the aminomethyl group. The acyl chloride can then be reacted with a desired amine, which will become the N-substituent (the "side chain") of the first peptoid unit. Subsequent deprotection of the aminomethyl group allows it to be acylated by the next activated monomer, extending the peptoid chain.
The key advantage of using this particular building block is the introduction of the phenyl ring directly into the backbone. This imparts a significant degree of conformational rigidity, a desirable trait in drug design as it can lock the molecule into its bioactive shape and improve binding affinity to its target. nih.gov The incorporation of the related 4-(aminomethyl)benzoic acid into peptide chains has been shown to be compatible with standard synthetic protocols, suggesting that its derivatives are viable for creating novel peptidomimetic structures. nih.gov The resulting arylopeptoid would feature a repeating benzoyl-aminomethyl backbone, a structure distinct from traditional peptoids and rich with potential for creating unique three-dimensional arrangements.
Synthesis of Complex Multifunctional Organic Scaffolds
The orthogonal reactivity of the acyl chloride and aminomethyl groups enables this compound to act as a versatile bifunctional linker for the synthesis of complex organic structures, including heterocyclic systems and macrocycles.
Bifunctional Linker Chemistry in Heterocyclic Synthesis
Heterocyclic compounds are core structures in a vast number of pharmaceuticals. The ability of this compound to act as a bifunctional linker provides a pathway to novel heterocyclic scaffolds. By reacting its two functional groups in a controlled, sequential manner with other reagents, complex ring systems can be constructed.
For example, a plausible route to a benzodiazepinone derivative, a common privileged scaffold in medicinal chemistry, can be proposed.
First Reaction : The acyl chloride moiety of this compound (with its amino group protected) is reacted with the free amino group of an α-amino acid ester. This forms an amide bond.
Deprotection : The protecting group on the aminomethyl function is removed.
Intramolecular Cyclization : The now-free aminomethyl group can undergo an intramolecular cyclization by attacking the ester carbonyl of the coupled amino acid, typically promoted by heat or a mild base. This ring-closing reaction would form a seven-membered heterocyclic ring, specifically a diazepinone fused to the benzene (B151609) ring.
This strategy leverages the compound as a molecular scaffold, using its two reactive ends to "stitch" together a new ring system. The resulting heterocycle would possess functionalities that could be further modified, making it a valuable intermediate for building combinatorial libraries of potential drug candidates. Such intramolecular ring-closing reactions are a powerful strategy for creating complex molecular architectures from relatively simple starting materials. nih.govnih.gov
Macrocyclization Strategies and Ring Formation
Macrocycles are of great interest in drug discovery because their constrained yet flexible structures allow them to bind to challenging protein targets. researchgate.net this compound is an ideal linker for creating macrocyclic peptides due to its rigid geometry, which helps to pre-organize the linear precursor for efficient ring closure.
A common strategy for synthesizing a macrocyclic peptide using this linker would involve:
Synthesizing a linear peptide on a solid support. nih.gov
Attaching a protected form of 4-(aminomethyl)benzoic acid, such as Fmoc-Amb-OH, to the N-terminus of the linear peptide.
Cleaving the peptide from the resin, ensuring the C-terminus is a free carboxylic acid.
Deprotecting the aminomethyl group on the Amb linker.
Performing an intramolecular, head-to-tail cyclization under high-dilution conditions. A peptide coupling reagent would be used to activate the C-terminal carboxylic acid, which then reacts with the N-terminal aminomethyl group of the linker to form the macrocycle.
Polymerization Monomers and Initiator Development
The unique structure of this compound, with its reactive amino and acyl chloride functionalities, allows it to act as an AB-type monomer for polycondensation reactions, leading to the formation of aromatic polyamides (aramids). Furthermore, its potential as a polymerization initiator is an emerging area of interest.
Self-polycondensation of this compound hydrochloride can be achieved through methods such as interfacial or low-temperature solution polycondensation to produce poly(p-benzamide). In this reaction, the amino group of one monomer attacks the acyl chloride of another, forming an amide bond and releasing hydrogen chloride. The resulting polymer is a high-performance aramid known for its exceptional thermal stability and mechanical strength. The degree of polymerization and the final properties of the polymer are highly dependent on the reaction conditions, including monomer concentration, temperature, and the presence of an acid scavenger.
| Polymerization Method | Description | Typical Conditions | Resulting Polymer |
| Interfacial Polymerization | The reaction occurs at the interface of two immiscible liquids, one containing the amine monomer and the other the acyl chloride. | A solution of this compound in an organic solvent (e.g., dichloromethane) is added to an aqueous alkaline solution. | High molecular weight poly(p-benzamide) |
| Low-Temperature Solution Polycondensation | The polymerization is carried out in a single solvent at low temperatures. | A solution of the monomer in a polar aprotic solvent (e.g., N,N-dimethylacetamide) with an acid scavenger (e.g., pyridine). | Controlled polymerization, yielding a soluble polymer solution for fiber spinning. |
While less explored, this compound has the potential to be developed into a functional initiator for other types of polymerization. For instance, the aminomethyl group could be modified to incorporate an initiating site for Atom Transfer Radical Polymerization (ATRP). cmu.eduwikipedia.org This would allow for the synthesis of well-defined polymers with a reactive acyl chloride end-group, which can then be used for further functionalization or for creating block copolymers.
Derivatization and Functionalization Strategies
The presence of two distinct reactive sites in this compound allows for a wide range of derivatization and functionalization strategies. The key to its synthetic utility lies in the ability to selectively functionalize one group while leaving the other intact for subsequent reactions.
Selective Functionalization of the Aminomethyl Group
The aminomethyl group can be selectively functionalized through various reactions, such as acylation and alkylation, by carefully controlling the reaction conditions or by using a protecting group strategy. organic-chemistry.org For instance, the amino group can be protected with common protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), rendering it unreactive towards the acyl chloride. tcichemicals.com This allows for the selective reaction of the acyl chloride with other nucleophiles. Subsequent deprotection of the amino group regenerates its reactivity for further transformations.
| Reaction Type | Reagent | Conditions | Product |
| N-Acylation | Acetic anhydride | Basic conditions | 4-(Acetamidomethyl)benzoyl chloride |
| N-Alkylation | Alkyl halide | With a non-nucleophilic base | 4-(Alkylaminomethyl)benzoyl chloride |
| N-Sulfonylation | Tosyl chloride | Basic conditions | 4-(Tosylaminomethyl)benzoyl chloride |
Selective Functionalization of the Acyl Chloride Group
The highly reactive acyl chloride group can be selectively targeted by a variety of nucleophiles to form amides, esters, and ketones. youtube.comwikipedia.org The reaction is typically carried out at low temperatures to prevent side reactions involving the aminomethyl group. The choice of nucleophile and reaction conditions dictates the resulting functional group.
| Reaction Type | Nucleophile | Conditions | Product |
| Amide Formation | Primary or secondary amine | Aprotic solvent, often with a non-nucleophilic base | N-substituted-4-(aminomethyl)benzamide |
| Esterification | Alcohol | Basic catalyst (e.g., pyridine) at low temperature | 4-(Aminomethyl)benzoate ester |
| Ketone Synthesis | Organocadmium or organocuprate reagents | Anhydrous conditions | 4-(Aminomethyl)phenyl ketone |
Sequential and Orthogonal Derivatization
The ability to selectively functionalize each group independently makes this compound an excellent scaffold for sequential and orthogonal derivatization. organic-chemistry.org This allows for the construction of complex, multifunctional molecules in a controlled, step-wise manner. For example, one could first protect the amino group, then react the acyl chloride with a nucleophile, deprotect the amino group, and finally react it with a different electrophile. This orthogonal strategy is invaluable in the synthesis of pharmaceutical intermediates and other fine chemicals.
A typical orthogonal strategy might involve:
Protection: Protection of the aminomethyl group with a Boc group.
Acyl Chloride Reaction: Reaction of the acyl chloride with a desired nucleophile (e.g., an amino acid ester).
Deprotection: Removal of the Boc group under acidic conditions.
Amine Reaction: Acylation or alkylation of the now-free aminomethyl group with a different reagent.
Stereoselective Transformations
While this compound itself is not chiral, it can be a precursor for the synthesis of chiral molecules through stereoselective transformations. For instance, if the acyl chloride is converted into a prochiral ketone, this ketone can then be asymmetrically reduced to a chiral alcohol using various catalytic systems. wikipedia.orgnih.gov
Furthermore, the aminomethyl group can be used to introduce chirality. For example, acylation of the amino group with a chiral carboxylic acid would result in a chiral amide. Alternatively, the amino group could be used to direct a stereoselective reaction on a neighboring part of the molecule.
| Transformation | Strategy | Potential Chiral Product |
| Asymmetric Ketone Reduction | Reaction of the acyl chloride with an organometallic reagent to form a prochiral ketone, followed by enantioselective reduction (e.g., with a chiral borane (B79455) reagent). wikipedia.org | Chiral (4-(aminomethyl)phenyl)methanol (B20502) derivative |
| Chiral Amide Synthesis | Acylation of the aminomethyl group with a chiral acid chloride or a chiral carboxylic acid using a coupling agent. rsc.org | Chiral N-(4-acylphenyl)methyl amide |
The development of new stereoselective methods involving derivatives of this compound remains an active area of research, with the potential to provide novel routes to enantiomerically pure compounds for various applications.
Role in Chemical Biology and Medicinal Chemistry Research
Design and Synthesis of Chemical Probes and Tools
In chemical biology, probes are essential tools for studying biological processes, such as identifying enzyme activity or tracking cellular components. 4-(Aminomethyl)benzoyl chloride serves as a key intermediate in the creation of such probes. ontosight.ai The highly reactive benzoyl chloride group can readily form stable amide bonds by reacting with amine functionalities on other molecules, while the aminomethyl group provides a handle for further chemical modification.
This dual reactivity allows for a modular approach to probe design. For instance, the acyl chloride can be reacted with a fluorescent dye or a biotin (B1667282) molecule to create a reporter tag. The remaining aminomethyl group can then be used to attach a targeting moiety—a molecule designed to bind to a specific protein or cellular structure. This synthetic strategy enables the construction of sophisticated chemical tools for biochemical studies and diagnostics. ontosight.ai
Scaffold for Library Synthesis and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate large collections of structurally diverse small molecules, known as libraries. nih.govscispace.combeilstein-journals.org The goal of DOS is to explore a wide range of "chemical space" to discover new molecular scaffolds with novel biological activities. nih.govrsc.org
This compound is an ideal scaffold for DOS due to its two distinct reactive sites. These sites can be addressed in a stepwise manner to introduce molecular diversity. For example, the acyl chloride can be reacted with a library of different alcohols or amines. Subsequently, the aminomethyl group on each of these products can be reacted with a second library of reagents, such as various acyl chlorides or isocyanates. researchgate.net This "build/couple/pair" strategy rapidly generates a large and diverse set of compounds from a single, common starting material, which is a core principle of diversity-oriented synthesis. scispace.com This approach has been successfully applied to create libraries of compounds like aminoflavones and 2-aryl-4-quinolones, which are classes of molecules frequently studied as lead compounds in drug discovery. nih.gov
Application in Bioconjugation Chemistry
Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule like a protein or antibody. This technique is fundamental to the development of advanced therapeutics and diagnostics.
Linker Modules for Biologics and Small Molecules
The structure of this compound is inherently suited for its use as a linker module. A linker connects a biologically active molecule (like an antibody) to another molecule (like a small-molecule drug or a reporter dye). The benzoyl chloride end of the molecule can react with nucleophilic amino acid residues on the surface of a protein, such as the epsilon-amine group of lysine (B10760008), to form a stable covalent bond. nih.gov The aminomethyl group at the other end of the molecule then provides a reactive site for the attachment of a second component, effectively "linking" the two parts of the final conjugate. This application is central to the construction of antibody-drug conjugates (ADCs), where a potent drug is attached to a specific antibody. nih.gov
Development of Conjugation Methodologies
The primary conjugation methodology involving this compound is acylation. The reaction of the acyl chloride with primary amines on proteins is a well-established and efficient method for forming amide bonds. To achieve successful conjugation, reaction conditions must be carefully controlled. The reaction is typically carried out in an aqueous buffer at a slightly basic pH (e.g., pH 8.5-9.0). google.com The basic conditions are necessary to ensure that the target amine groups (like those on lysine residues) are deprotonated and thus sufficiently nucleophilic to attack the acyl chloride. This type of acylation in the presence of a base is often referred to as the Schotten-Baumann reaction. google.comgoogle.com The efficiency of this method makes it a valuable tool in creating stable protein-small molecule conjugates. nih.gov
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org By systematically modifying a lead compound, researchers can identify which parts of the molecule are essential for its function.
This compound provides a rigid phenyl scaffold that is useful for conducting SAR studies. Once incorporated into a larger molecule, the two points of attachment—the amide bond formed from the benzoyl chloride and the amine from the aminomethyl group—serve as handles for synthetic modification. Researchers can synthesize a series of analogs where the groups attached at these positions are varied, and then assess how these structural changes affect the molecule's properties.
| Lead Scaffold | R¹ (Amide Substitution) | R² (Amine Substitution) | Focus of Structural Change |
| Cyclopropyl | Benzyl | Investigating steric bulk at the amide position. | |
| Phenyl | Benzyl | Exploring aromatic interactions at the amide. | |
| Methyl | 3-Chlorobenzyl | Assessing the impact of electronics at the amine. | |
| Methyl | Naphthyl | Probing a larger hydrophobic pocket at the amine. |
Applications in Materials Science and Polymer Chemistry
Incorporation into Polymeric Architectures
The presence of both an acylating group (-COCl) and a nucleophilic group (-CH₂NH₂) on the same molecule allows 4-(Aminomethyl)benzoyl chloride to be integrated into polymer chains, though its direct use as a self-condensing monomer is not widely documented. Its primary utility is found in the synthesis of precisely functionalized oligomers and polymers.
The most prominent documented use of this compound is as a precursor for creating functional linkers used in the synthesis of bioactive peptide amphiphiles (PAs). These PAs are molecules that self-assemble in water to form high-aspect-ratio nanofibers, which can be used as scaffolds in biomedical applications.
In this context, the amine group of 4-(aminomethyl)benzoic acid is first protected, commonly with a fluorenylmethyloxycarbonyl (Fmoc) group. The carboxylic acid is then converted to the highly reactive acid chloride, yielding Fmoc-4-(aminomethyl)benzoyl chloride. nih.gov This protected and activated molecule is then used in solid-phase peptide synthesis (SPPS) to connect a bioactive peptide sequence (like the cell-adhesion motif RGDS) to a hydrophobic alkyl tail. nih.gov The benzoyl group provides a rigid spacer that separates the bioactive peptide from the core of the self-assembled nanofiber.
The key steps in this process are:
Protection: The amine group of 4-(aminomethyl)benzoic acid is protected with an Fmoc group.
Activation: The carboxylic acid is converted to an acid chloride using a reagent like oxalyl chloride, yielding Fmoc-4-(aminomethyl)benzoyl chloride. nih.gov
Coupling: The resulting acid chloride is then readily coupled to the terminal amine of a peptide sequence during solid-phase synthesis. nih.gov
This method allows for the precise positioning of bioactive epitopes on the surface of a nanomaterial, which has been shown to be critical for controlling cellular responses such as adhesion and signaling. nih.gov
Surface Modification and Functionalization
The reactivity of the benzoyl chloride group makes this compound suitable for the functionalization of surfaces that possess nucleophilic groups, such as amines or hydroxyls. By covalently attaching this compound, a surface can be endowed with primary amine functionalities.
A key example is the functionalization of peptide-based supramolecular nanofibers. As described previously, Fmoc-4-(aminomethyl)benzoyl chloride is used as a linker in the synthesis of peptide amphiphiles. nih.gov When these molecules self-assemble into nanofibers, the aminomethyl group (once deprotected) is presented on the material's surface, creating a functional interface that can interact with biological systems or be used for further chemical conjugation.
The general strategy for such surface modification involves:
Reaction: Covalent attachment of the benzoyl chloride moiety to a surface.
Deprotection: Removal of any protecting groups from the amine.
Result: A surface decorated with reactive aminomethyl groups.
This approach effectively transforms an inert surface into a platform for attaching a wide range of molecules, including dyes, drugs, or biomolecules.
Development of Photoactive and Optoelectronic Materials
There is currently limited to no specific information in the scientific literature detailing the use of this compound in the development of photoactive or optoelectronic materials. While aromatic amines and benzoyl derivatives are components of many electro-active polymers and dyes, the specific contribution and application of this particular compound in these advanced materials have not been documented in available research.
Computational and Theoretical Studies of 4 Aminomethyl Benzoyl Chloride
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 4-(Aminomethyl)benzoyl chloride, these calculations can elucidate the distribution of electrons and identify the most reactive sites within the structure.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. researchgate.net For this compound, DFT studies would typically begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. These calculations provide key electronic and structural parameters. While specific DFT studies on this compound are not prevalent in the literature, the methodology has been successfully applied to similar molecules like benzoyl chloride to determine their optimized structures. researchgate.net
DFT calculations can also predict various chemical properties. The computed properties for this compound provide a quantitative basis for understanding its molecular characteristics. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H8ClNO | PubChem nih.gov |
| Molecular Weight | 169.61 g/mol | PubChem nih.gov |
| XLogP3 | 1.7 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
| Exact Mass | 169.0294416 Da | PubChem nih.gov |
| Topological Polar Surface Area | 43.1 Ų | PubChem nih.gov |
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.
For this compound, the analysis of its frontier molecular orbitals would predict its reactivity:
LUMO : The LUMO is expected to be localized on the benzoyl chloride portion of the molecule, specifically on the carbonyl carbon. This low-energy unoccupied orbital makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.
HOMO : The HOMO is likely to have significant contributions from the electron-rich aromatic ring and the nitrogen atom of the aminomethyl group. The electrons in this orbital are the most available to participate in reactions with electrophiles.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound arises from the rotation around the single bonds connecting the aminomethyl group to the benzene (B151609) ring and the carbonyl group to the ring. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, providing insight into its dynamic behavior. A key feature influencing the conformation of this compound is the potential for intramolecular hydrogen bonding. The hydrogen atoms of the amino group (-NH2) can act as donors, while the carbonyl oxygen and the chlorine atom can act as acceptors. This interaction could lead to a more compact and rigid structure, stabilizing certain conformers over others, a phenomenon observed in similar molecular systems. mdpi.com Identifying the preferred conformation is crucial as it can dictate how the molecule interacts with other reactants or biological targets.
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling can be employed to map out the energetic profile of reactions involving this compound. The most significant reaction is the acylation of nucleophiles by the benzoyl chloride group. Quantum chemical simulations have been used to study the acylation mechanism of amino compounds by benzoyl chloride, showing that these reactions proceed via a concerted mechanism. butlerov.com
For the reaction of this compound with a nucleophile (e.g., an alcohol or an amine), the reaction pathway would be modeled to identify the transition state. The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the reaction mechanism, which is likely a nucleophilic acyl substitution. nih.gov By calculating the energy of the reactants, transition state, and products, the activation energy for the reaction can be determined. This information is vital for predicting reaction rates and understanding selectivity. For instance, modeling could clarify the competition between intermolecular reaction with an external nucleophile and potential intramolecular or intermolecular reactions involving its own aminomethyl group.
Ligand-Protein Interaction Modeling for Rational Design
The bifunctional nature of this compound—containing both a recognition element (the aminomethyl group) and a reactive covalent warhead (the benzoyl chloride)—makes it an interesting scaffold for rational drug design, particularly for developing covalent inhibitors.
Ligand-protein interaction modeling, often using molecular docking and molecular dynamics simulations, can predict how this molecule might bind to a target protein. A typical modeling scenario would involve:
Docking: The molecule is computationally placed into the active site of a protein. The aminomethyl group can form key orienting interactions, such as hydrogen bonds or salt bridges with acidic residues.
Covalent Reaction Modeling: Once oriented, the benzoyl chloride group is positioned near a nucleophilic amino acid residue (like serine, cysteine, or lysine) in the active site. The modeling can then simulate the covalent bond formation, providing insights into the feasibility and kinetics of the inhibition process.
This type of in silico analysis allows for the rational design of more potent and selective inhibitors by modifying the scaffold of this compound to optimize interactions with a specific protein target before undertaking synthetic efforts.
Specialized Analytical Methodologies for Research
Spectroscopic Characterization Techniques for Derivatives (emphasis on methodology, not specific spectra)
Following derivatization, it is crucial to confirm the structure of the newly formed molecule. Spectroscopic techniques are the primary tools for this characterization, providing detailed information about the molecular structure, functional groups, and molecular weight of the derivative.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm that the 4-(aminomethyl)benzoyl group has been successfully attached to the target analyte.
The methodology involves comparing the NMR spectrum of the derivative with that of the starting materials. In the ¹H NMR spectrum of the derivative, one would methodically look for the appearance of new signals corresponding to the 4-(aminomethyl)benzoyl moiety. These include characteristic multiplet signals in the aromatic region (typically 7-8 ppm) for the protons on the benzene (B151609) ring and a singlet for the methylene (-CH₂) protons. ias.ac.inrsc.org Concurrently, the signal corresponding to the proton of the analyte's original functional group (e.g., the -OH proton of an alcohol or the -NH proton of an amine) would either disappear or shift significantly downfield upon formation of an ester or amide bond.
In ¹³C NMR spectroscopy, the confirmation comes from the appearance of new resonance signals. These include peaks for the carbonyl carbon (C=O) of the newly formed amide or ester, signals for the aromatic carbons of the benzoyl group, and a signal for the methylene carbon. rsc.orgmedcraveonline.com The chemical shifts of the carbon atoms in the analyte molecule that are close to the reaction site will also change, providing further evidence of a successful derivatization.
| NMR Technique | Expected Observation in Derivative's Spectrum | Purpose of Observation |
|---|---|---|
| ¹H NMR | Appearance of aromatic signals (7-8 ppm) and a methylene singlet. | Confirms the presence of the 4-(aminomethyl)benzoyl group. ias.ac.in |
| ¹H NMR | Disappearance or significant shift of labile proton signal (e.g., -OH, -NH₂). | Confirms reaction at the target functional group. |
| ¹³C NMR | Appearance of a carbonyl signal (~165-175 ppm) and aromatic carbon signals (~120-140 ppm). medcraveonline.com | Confirms the presence of the benzoyl ester/amide functionality. |
| ¹³C NMR | Shift in the resonance of the analyte's carbon atom bonded to the new functional group. | Provides further evidence of the covalent bond formation. |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov It is particularly useful for monitoring the progress of a derivatization reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups.
The methodology involves analyzing the IR spectrum for characteristic absorption bands. For example, if 4-(Aminomethyl)benzoyl chloride is used to derivatize an alcohol, the broad O-H stretching band of the alcohol (typically around 3400-3650 cm⁻¹) would disappear from the spectrum of the product. pressbooks.publibretexts.org In its place, a strong C=O stretching band for the newly formed ester group would appear around 1735-1750 cm⁻¹, along with C-O stretching bands. libretexts.org
Similarly, if the analyte is a primary amine, the N-H stretching vibrations (typically two sharp peaks around 3300-3500 cm⁻¹) would be replaced by a single N-H stretching band of the secondary amide product, and a very strong amide C=O stretching band would appear around 1650-1680 cm⁻¹. libretexts.org The presence of these new, characteristic absorption bands provides clear evidence that the desired chemical transformation has occurred. medcraveonline.com
| Functional Group (Reactant) | Characteristic IR Band (cm⁻¹) | Functional Group (Product) | Characteristic IR Band (cm⁻¹) |
|---|---|---|---|
| Alcohol (O-H stretch) | 3400–3650 (broad, strong) pressbooks.pub | Ester (C=O stretch) | 1735–1750 (strong) libretexts.org |
| Primary Amine (N-H stretch) | 3300–3500 (two sharp peaks) libretexts.org | Secondary Amide (C=O stretch) | 1650–1680 (strong) libretexts.org |
| Acid Chloride (C=O stretch) | ~1800 (very strong) | Ester / Amide (C=O stretch) | 1650–1750 (strong) |
Mass spectrometry (MS) provides two critical pieces of information for characterizing derivatives: the molecular weight of the new compound and structural details derived from its fragmentation pattern.
First, the molecular weight is determined from the mass-to-charge ratio (m/z) of the molecular ion (M⁺) or a related ion, such as the protonated molecule ([M+H]⁺). The observed molecular weight must match the calculated exact mass of the expected derivative, which confirms that the 4-(aminomethyl)benzoyl group has been added to the analyte and that no unexpected side reactions have occurred.
Second, tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern of the derivative. The way a molecule breaks apart in the mass spectrometer is highly characteristic of its structure. Derivatives formed with this compound are expected to produce specific, diagnostic fragment ions. A key fragmentation pathway for benzoyl derivatives involves the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a benzoyl-related cation. cdnsciencepub.com For derivatives of this compound, a characteristic fragment ion would be the 4-(aminomethyl)benzoyl cation at an m/z of 134, or related ions. The presence of this diagnostic ion in the MS/MS spectrum serves as a definitive marker, confirming that the analyte was indeed derivatized by the intended reagent.
| Analyte Property | Before Derivatization (Hypothetical Analyte, MW=100) | After Derivatization with this compound |
|---|---|---|
| Molecular Weight | 100 Da | 234 Da (100 + 152 - 18 for H₂O loss in ester formation) |
| Observed Molecular Ion [M+H]⁺ | m/z 101 | m/z 235 |
| Key Fragment Ion (MS/MS) | Depends on analyte structure. | Diagnostic ion at m/z 134, corresponding to [H₂NCH₂C₆H₄CO]⁺. |
Chromatographic Purification Methodologies
The purification of this compound, a bifunctional molecule, presents unique challenges due to the presence of a reactive acid chloride and a basic aminomethyl group. Chromatographic techniques are essential for isolating this compound from reaction mixtures, ensuring high purity for subsequent applications. Methodologies must be carefully selected to avoid degradation of the acid chloride functionality while achieving effective separation from starting materials, byproducts, and impurities.
Thin-Layer Chromatography (TLC) is a fundamental technique for the qualitative analysis of this compound. It is primarily utilized for rapid reaction monitoring and for the preliminary determination of optimal solvent systems for column chromatography. Given the compound's polarity, silica (B1680970) gel is the most commonly employed stationary phase. The mobile phase is typically a mixture of a non-polar and a more polar solvent. For compounds containing basic amine groups, such as this compound, the addition of a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and prevent streaking on the silica plate.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of this compound and its derivatives. Reverse-phase HPLC is a frequently utilized mode for such compounds. In this technique, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For benzoyl chloride derivatives, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often effective. To ensure good peak shape and resolution, especially for compounds with ionizable groups, the mobile phase is typically acidified with a small percentage of an acid like formic acid or phosphoric acid. This suppresses the ionization of the amino group, leading to more consistent retention times and sharper peaks.
Preparative HPLC can be employed for the purification of larger quantities of this compound. This technique utilizes larger columns and higher flow rates than analytical HPLC, allowing for the isolation of the compound of interest with high purity. The principles of separation remain the same as in analytical HPLC, with the conditions optimized for throughput and resolution.
The following tables provide representative data for the chromatographic purification of this compound based on established methodologies for analogous compounds.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate (B1210297) / Hexane / Triethylamine (70:30:0.1, v/v/v) |
| Visualization | UV light (254 nm) |
| Expected Rf | 0.4 - 0.5 |
| Parameter | Condition |
|---|---|
| Column | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | 10 - 12 minutes |
Emerging Research Directions and Future Challenges
Sustainable Synthesis Approaches
The traditional synthesis of 4-(aminomethyl)benzoyl chloride often involves the use of hazardous reagents like thionyl chloride and solvents that are not environmentally friendly. ontosight.ai Recognizing the need for greener alternatives, researchers are actively exploring more sustainable synthetic routes.
One promising approach involves the use of greener catalysts and solvents. For instance, the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst has been shown to be effective in the N-benzoylation of amino acids, a reaction type relevant to the derivatization of this compound. ijirset.com This method offers advantages such as high yields, reduced reaction times, and the ability to recycle the catalyst, thereby minimizing waste. ijirset.com
Another area of investigation is the development of one-pot synthesis protocols. These methods aim to reduce the number of intermediate purification steps, which in turn decreases solvent consumption and waste generation. google.com Continuous flow processes are also being explored as a means to improve efficiency and safety, particularly for reactions involving hazardous intermediates. google.comunibo.it The table below summarizes some of the green chemistry principles being applied to the synthesis of related compounds, which could be adapted for this compound.
| Green Chemistry Principle | Application in Synthesis |
| Use of Safer Solvents | Replacing hazardous solvents like benzene (B151609) and chlorinated hydrocarbons with greener alternatives such as ethyl acetate (B1210297) or water. unibo.it |
| Catalysis | Employing recyclable catalysts like PEG-400 to improve reaction efficiency and reduce waste. ijirset.com |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| One-Pot Reactions | Combining multiple reaction steps into a single pot to minimize solvent use and purification steps. google.com |
Novel Applications in Interdisciplinary Fields
The unique bifunctional nature of this compound makes it a valuable tool in various scientific disciplines beyond traditional organic synthesis.
In medicinal chemistry , this compound serves as a key intermediate for the synthesis of a wide range of biologically active molecules. ontosight.ai Its ability to readily form amide bonds allows for its incorporation into peptides and other complex structures. For example, derivatives of benzoyl chloride are used in the synthesis of novel antimicrobial and antibiofilm agents. mdpi.com Researchers are exploring its use in the development of new therapeutics, including enzyme inhibitors and receptor ligands. ontosight.ai
In materials science , this compound can be used as a monomer or cross-linking agent in the synthesis of novel polymers. The presence of both an acyl chloride and an amino group allows for the formation of polyamides with unique properties. These materials may find applications in areas such as high-performance fibers, membranes for separation processes, and biocompatible materials for medical devices.
In the field of biotechnology , this compound can be utilized for the chemical modification of proteins and other biomolecules. The acyl chloride group can react with nucleophilic residues on a protein's surface, such as lysine (B10760008), allowing for the attachment of various functionalities. This can be used to create protein conjugates for applications in diagnostics, bio-imaging, and drug delivery.
Challenges in Scale-Up and Industrial Implementation
Despite its potential, the transition of this compound synthesis and its applications from the laboratory to an industrial scale presents several challenges.
One of the primary hurdles is the cost-effective and safe production of the compound in large quantities. The use of corrosive and hazardous reagents like thionyl chloride necessitates specialized equipment and handling procedures, which can increase production costs. google.com Developing a scalable and economically viable sustainable synthesis route is therefore a key priority.
Process optimization and control are also critical for industrial-scale production. Maintaining consistent product quality and yield while ensuring operational safety requires careful control of reaction parameters such as temperature, pressure, and reactant stoichiometry. google.com The development of robust and reliable process analytical technology (PAT) is essential for monitoring and controlling these parameters in real-time.
Development of Next-Generation Derivatives
Research is ongoing to develop next-generation derivatives of this compound with enhanced properties and functionalities. By modifying the core structure, scientists aim to create new molecules with tailored characteristics for specific applications.
One area of focus is the synthesis of derivatives with altered reactivity . By introducing different substituents onto the benzene ring, the reactivity of both the acyl chloride and the aminomethyl group can be fine-tuned. This allows for greater control over reaction kinetics and selectivity, which is crucial for complex multi-step syntheses.
Another promising direction is the development of derivatives with novel functionalities . For example, incorporating fluorescent tags or other reporter groups can lead to the creation of new probes for bio-imaging and diagnostics. Similarly, attaching specific targeting moieties can enable the development of drug delivery systems that can selectively deliver therapeutic agents to diseased cells or tissues.
The table below lists some examples of related benzoyl chloride derivatives and their potential applications, illustrating the possibilities for next-generation compounds based on this compound.
| Derivative | Potential Application |
| 4-(Chloromethyl)benzoyl chloride | Intermediate for pharmaceuticals and agrochemicals. bldpharm.com |
| p-Toluoyl chloride | Precursor for dyes, peroxides, and pharmaceuticals. bldpharm.com |
| 4-(Aminosulfonyl)benzoyl chloride | Building block for sulfonamide-based drugs. sigmaaldrich.com |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | Potential antimicrobial agents. mdpi.com |
Q & A
Q. What are the recommended safety precautions when handling 4-(Aminomethyl)benzoyl chloride in laboratory settings?
- Methodological Answer : Handling requires strict adherence to corrosion and inhalation hazard protocols. Use impervious gloves (e.g., nitrile), tightly sealed goggles, and full-face protection to prevent skin/eye contact . Ensure adequate ventilation or use a respirator in high-concentration environments. Spills should be neutralized with inert materials (e.g., sodium bicarbonate) and disposed of as hazardous waste . Avoid water contact due to hydrolysis risks . Always consult Safety Data Sheets (SDS) for compound-specific guidelines.
Q. How should this compound be stored to maintain its stability?
- Methodological Answer : Store in moisture-resistant containers under inert gas (e.g., argon) to prevent hydrolysis . Maintain temperatures below 25°C in a dry, well-ventilated area away from oxidizers and bases. Regularly inspect containers for leaks or degradation, as prolonged storage may increase hazardous byproduct formation .
Q. What are the recommended methods for purifying this compound?
- Methodological Answer : Purification typically involves distillation under reduced pressure to minimize thermal decomposition. For solid-phase impurities, recrystallization in anhydrous solvents (e.g., dry dichloromethane) is effective. Monitor purity via HPLC or GC-MS, and validate using melting point analysis (if solid) or spectroscopic techniques (e.g., IR for carbonyl/cl functional groups) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for acylations using this compound as an acylating agent?
- Methodological Answer : Optimize solvent choice (e.g., anhydrous THF or DCM) to enhance nucleophile reactivity. Catalytic Lewis acids (e.g., AlCl₃) can accelerate acylation in Friedel-Crafts reactions . Control stoichiometry (1.2–1.5 equiv. acyl chloride) and reaction temperature (0–25°C) to suppress side reactions like over-acylation. Monitor progress via TLC or in-situ FTIR for carbonyl signal shifts .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the aminomethyl (-CH₂NH₂) and acyl chloride (-COCl) groups. Look for deshielded protons near electronegative substituents .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻) .
- X-ray Crystallography : Resolve crystal structure for absolute configuration, though hygroscopicity may require inert atmosphere handling .
Q. How can computational chemistry methods aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilicity at the carbonyl carbon and nucleophilic attack pathways . Solvent effects can be simulated using polarizable continuum models (PCM). Transition state analysis predicts activation barriers for acylation versus hydrolysis, guiding solvent/catalyst selection .
Q. How should researchers resolve contradictions in safety protocols for spill management involving acyl chlorides?
- Methodological Answer : Contradictions (e.g., neutralizing agents vs. inert absorption ) require context-dependent evaluation. For small spills (<100 mL), use sodium bicarbonate to neutralize acidic byproducts. For large spills, prioritize containment with vermiculite and consult local hazardous waste regulations. Always validate protocols against institutional EH&S guidelines and SDS updates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
